(Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine is a synthetic compound with a unique structure that includes both carboxyl and methionine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine typically involves the reaction of methionine with a carboxyl-containing allyl compound under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with reaction conditions tailored to the specific substitution being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-Butenedioic acid hydrogen 1-[3-[3-[[(Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester
- 3-[3-[(3-carboxy-1-oxoallyl)oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl maleate
Uniqueness
(Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine is unique due to its specific structure, which includes both carboxyl and methionine groups This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications
Properties
CAS No. |
57079-19-3 |
---|---|
Molecular Formula |
C9H13NO5S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-[[(Z)-3-carboxyprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H13NO5S/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13)(H,14,15)/b3-2- |
InChI Key |
FJZYCKGQUGEQLO-IHWYPQMZSA-N |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.